N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide
Description
N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a carbamothioyl group, and a 2-methoxybenzamide moiety
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-5-3-2-4-12(13)14(19)18-15(21)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMEJMFOSQRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 4-chloroaniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(4-chlorophenyl)carbamothioyl]-2-methoxybenzamide can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide: Similar structure but with a different position of the methoxy group, leading to variations in biological activity.
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide: Contains a cyclopentane ring instead of a benzamide moiety, resulting in different chemical and biological properties.
N-[(4-sulfamoylphenyl)carbamothioyl] amides: Sulfamoyl group instead of a methoxy group, which can alter the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
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